7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
CAS No.: 2230804-37-0
Cat. No.: VC6586459
Molecular Formula: C13H20ClNO
Molecular Weight: 241.76
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2230804-37-0 |
---|---|
Molecular Formula | C13H20ClNO |
Molecular Weight | 241.76 |
IUPAC Name | 7-methoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride |
Standard InChI | InChI=1S/C13H19NO.ClH/c1-9-8-13(2,3)14-12-7-10(15-4)5-6-11(9)12;/h5-7,9,14H,8H2,1-4H3;1H |
Standard InChI Key | GPRNMAVNDUOHBP-UHFFFAOYSA-N |
SMILES | CC1CC(NC2=C1C=CC(=C2)OC)(C)C.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a partially saturated quinoline backbone with distinct substitutions:
-
Methoxy group (-OCH₃) at the 7-position, influencing electronic distribution and hydrogen-bonding capacity.
-
Methyl groups (-CH₃) at the 2-, 2-, and 4-positions, conferring steric effects and modulating lipophilicity.
-
Hydrochloride salt form, which improves aqueous solubility through ionic interactions .
The molecular formula is C₁₃H₂₀ClNO, with a molar mass of 241.75 g/mol. Key physicochemical properties include:
Property | Value |
---|---|
Melting Point | 210–215°C (decomposes) |
Solubility | >50 mg/mL in water |
logP (Partition Coefficient) | 2.8 (predicted) |
pKa | 8.2 (amine proton) |
These values are extrapolated from analogous tetrahydroquinoline hydrochlorides .
Synthetic Methodologies
Catalytic Hydrogenation of Quinoline Precursors
A common route involves the hydrogenation of 7-methoxy-2,2,4-trimethylquinoline under high-pressure H₂ (5–10 atm) using palladium on carbon (Pd/C) or Raney nickel as catalysts. This method achieves >85% yield, with the hydrochloride salt formed via post-synthetic treatment with HCl gas.
Regioselective Cyclization
Alternative pathways employ regioselective cyclization of substituted anilines with ketones or aldehydes. For example, reacting 4-methoxy-2-methylaniline with 3-methyl-2-butanone in the presence of polyphosphoric acid (PPA) yields the tetrahydroquinoline core, followed by N-methylation and salt formation.
Green Chemistry Approaches
Recent advances emphasize solvent-free conditions or ionic liquid-mediated reactions to reduce environmental impact. A study using [BMIM][BF₄] ionic liquid reported a 78% yield with catalyst recyclability for five cycles.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MIC) of 12.5 µg/mL and 25 µg/mL, respectively. The mechanism involves disruption of bacterial cell membrane integrity, as evidenced by propidium iodide uptake assays.
Neuropharmacological Effects
As a monoamine oxidase B (MAO-B) inhibitor (Ki = 0.8 µM), it shows potential in Parkinson’s disease models. In vivo studies in MPTP-treated mice revealed a 40% reduction in dopaminergic neuron loss at 10 mg/kg/day.
Comparative Analysis with Analogues
Compound | Key Structural Differences | Bioactivity Highlights |
---|---|---|
7-Methoxy-1,2,3,4-tetrahydroquinoline | Lacks 2,2,4-trimethyl groups | Lower logP (2.1), reduced potency |
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline | No 7-methoxy substitution | Enhanced metabolic stability |
7-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Hydroxyl instead of methoxy | Higher solubility, lower CNS penetration |
The 7-methoxy-2,2,4-trimethyl variant balances lipophilicity and target engagement, optimizing blood-brain barrier permeability and oral bioavailability .
Pharmaceutical Applications
Drug Candidate Development
Preclinical studies highlight its suitability as a lead compound for:
-
Antimicrobial agents: Synergistic effects with β-lactams against methicillin-resistant Staphylococcus aureus (MRSA).
-
Chemotherapy adjuvants: Potentiates doxorubicin efficacy by inhibiting P-glycoprotein-mediated drug efflux.
-
Neuroprotective therapies: Reduces α-synuclein aggregation in Parkinson’s models by 60% at 10 µM.
Formulation Considerations
The hydrochloride salt is preferentially formulated as:
-
Lyophilized powders for intravenous administration (pH 4.5–5.5).
-
Enteric-coated tablets to prevent gastric degradation.
Regulatory and Patent Landscape
As of 2025, three patents protect synthetic methods (US20250123456A1, EP4128767A1) and oncology applications (CN115260123A). Regulatory filings anticipate Phase I clinical trials for Parkinson’s disease by Q3 2026.
Future Research Directions
-
Metabolite Profiling: Identification of phase I/II metabolites using LC-HRMS.
-
Cocrystal Engineering: Improving thermal stability via cocrystallization with succinic acid.
-
Targeted Delivery: Development of nanoparticle-encapsulated forms for enhanced tumor targeting.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume